N-(2,2,2-trifluoroethyl)oxan-4-amine
Overview
Description
N-(2,2,2-trifluoroethyl)oxan-4-amine is a fluorinated organic compound with the molecular formula C7H12F3NO. The presence of the trifluoroethyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine typically involves the reaction of oxan-4-amine with 2,2,2-trifluoroethylamine hydrochloride. This reaction is often catalyzed by iron porphyrin and proceeds via a cascade diazotization/N-trifluoroethylation reaction .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Synblock provide this compound with a purity of not less than 98% for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(2,2,2-trifluoroethyl)oxan-4-amine is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the interaction of the trifluoroethyl group with various molecular targets. This interaction can affect the compound’s solubility, metabolic stability, and biological activity. The trifluoroethyl group can serve as a bioisostere of ethyl or ethoxy groups, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trifluoroethyl)isatin ketimine
- 2,2,2-trifluoroethylamine
- Trifluoroethyl isocyanate
Uniqueness
N-(2,2,2-trifluoroethyl)oxan-4-amine is unique due to its specific structure, which combines the properties of the trifluoroethyl group with the oxan-4-amine moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)oxan-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQNCZOHVNBOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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